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Compound of Interest

Compound Name: (Rac)-TTA-P2

Cat. No.: B3005859 Get Quote

An In-depth Technical Guide to (Rac)-TTA-P2

Introduction
(Rac)-TTA-P2 is the racemic mixture of TTA-P2, a potent and selective blocker of T-type

calcium channels.[1] Its full chemical name is 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-

4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide.[2][3] While the (S)-enantiomer, TTA-P2, is

the pharmacologically active agent, the racemic form is often utilized in research, sometimes as

an experimental control.[1][4] This compound has garnered significant interest within the

scientific community for its potential therapeutic applications in neurological disorders and pain

management.[2][3][5]

TTA-P2 is noted for its ability to penetrate the central nervous system (CNS) and its efficacy in

various preclinical models.[1][5] It has been shown to alleviate both acute and chronic pain,

reduce seizure activity in epilepsy models, and mitigate tremor.[3][5] Its mechanism of action

centers on the inhibition of low-voltage-activated T-type calcium channels, which play a crucial

role in neuronal excitability and signaling pathways related to pain and epilepsy.[2][5]

Chemical Structure and Properties
(Rac)-TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperdine.[2][3] The key

physicochemical and identifying properties are summarized below.

Table 1: Chemical Identity and Properties of (Rac)-TTA-
P2
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Property Value Reference

IUPAC Name

3,5-dichloro-N-[[1-[(2,2-

dimethyltetrahydropyran-4-

yl)methyl]-4-fluoropiperidin-4-

yl]methyl]benzamide

[2][3]

Synonyms
(Rac)-T-Type calcium channel

inhibitor
[1][6]

CAS Number 918430-49-6 [1][6]

Molecular Formula C₂₁H₂₉Cl₂FN₂O₂ [1][6]

Molecular Weight 431.37 g/mol [6]

Appearance White to off-white solid [1]

Table 2: Computational Chemistry Data
Property Value Reference

TPSA 41.57 [6]

LogP 4.7325 [6]

Hydrogen Bond Acceptors 3 [6]

Hydrogen Bond Donors 1 [6]

Rotatable Bonds 5 [6]

Table 3: Solubility and Storage
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Solvent Concentration Comments Reference

DMSO
50 mg/mL (115.91

mM)

Requires sonication

and warming to 60°C.

Use newly opened

DMSO as it is

hygroscopic.

[1][4]

Storage

Solid: 4°C. Stock

Solution: -80°C for 6

months; -20°C for 1

month.

Shipped at room

temperature.
[1][6]

Pharmacological Properties and Mechanism of
Action
The primary pharmacological action of TTA-P2 is the potent and selective blockade of T-type

calcium channels. The active (S)-enantiomer (TTA-P2, CAS: 1072018-68-8) exhibits a half-

maximal inhibitory concentration (IC₅₀) of 22 nM.[5] The compound reversibly blocks these

channels and stabilizes them in an inactive state.[2][3] Its selectivity is high, with high-voltage-

activated (HVA) calcium channels and sodium channels being 100- to 1000-fold less sensitive

to its blocking effects.[3]

The potency of TTA-P2 against different recombinant T-type channel isoforms is detailed below.

Table 4: TTA-P2 IC₅₀ Values for T-type Calcium Channel
Isoforms

Channel Isoform IC₅₀ Reference

Caᵥ3.1 93 nM [2]

Caᵥ3.2 196 nM [2]

Caᵥ3.3 84 nM [2]

Native DRG T-current 100 nM [2][3]
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The blockade of T-type calcium channels by TTA-P2 leads to a reduction in neuronal

excitability. This is particularly relevant in conditions like neuropathic pain and epilepsy, where

these channels are often upregulated. By inhibiting the influx of calcium through these

channels, TTA-P2 can suppress aberrant neuronal firing and burst activity.[5]
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Caption: Mechanism of action for TTA-P2 as a T-type calcium channel blocker.

Experimental Protocols
In Vitro Electrophysiology
A key experiment to characterize the activity of TTA-P2 is whole-cell patch-clamp recording on

acutely dissociated dorsal root ganglion (DRG) neurons from rats.[2]

Methodology:

Cell Preparation: Lumbar dorsal root ganglia are dissected from deeply anesthetized adult

rats. The ganglia are enzymatically treated and mechanically dissociated to yield individual

sensory neurons. Cells are used for recording within 6-8 hours.[2]

Electrophysiological Recording:
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Whole-cell voltage-clamp recordings are performed using standard patch-clamp amplifiers

and software.

To isolate T-type currents (Iₜ), cells are held at a holding potential (Vₕ) of -90 mV. Test

pulses are applied, for example, to -30 mV, to evoke the current.[2]

The external solution contains specific ion channel blockers (e.g., for Na⁺ and K⁺

channels) to isolate calcium currents. The internal pipette solution contains a calcium

chelator (e.g., BAPTA) and other components to maintain cell health and record stable

currents.

Drug Application: TTA-P2 is dissolved in an appropriate vehicle (e.g., DMSO) and then

diluted into the external recording solution to the desired final concentration (e.g., 1 µM). The

solution is applied to the cell via a bath perfusion system.[2]

Data Analysis: The peak inward current before, during, and after drug application is

measured to determine the extent of block. A concentration-response curve is generated by

applying multiple concentrations to determine the IC₅₀.[2]
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Caption: Workflow for in vitro electrophysiological analysis of TTA-P2.
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In Vivo Formulations and Administration
For animal studies, (Rac)-TTA-P2 must be appropriately formulated for administration.

Methodology for Intraperitoneal (i.p.) Injection:

Vehicle: A common vehicle is 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, with the

pH adjusted to 7.4.[2]

Preparation: TTA-P2 is dissolved in the cyclodextrin solution to achieve the desired final

concentration for dosing (e.g., 5, 7.5, or 10 mg/kg).[2][3]

Methodology for Oral (p.o.) Administration:

Vehicle: A multi-component system is often used to ensure solubility and bioavailability. One

such protocol involves:

Preparing a 10.0 mg/mL stock solution in DMSO.

Adding 100 µL of the DMSO stock to 400 µL of PEG300 and mixing.

Adding 50 µL of Tween-80 and mixing.

Adding 450 µL of saline to reach the final volume of 1 mL.[1]

Alternative Vehicles: Other options include corn oil or suspensions in carboxymethyl

cellulose.[1][7]

Isomeric Relationships
It is crucial to distinguish between the different forms of TTA-P2 used in research.
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Caption: Relationship between (Rac)-TTA-P2 and its enantiomers.

Conclusion
(Rac)-TTA-P2 and its active enantiomer are valuable pharmacological tools for investigating

the role of T-type calcium channels in health and disease. With high potency, selectivity, and

CNS availability, they represent a promising class of compounds for the development of novel

therapeutics for pain and neurological disorders. This guide provides a core summary of its

chemical properties, mechanism of action, and key experimental methodologies for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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